![molecular formula C19H19N3OS B12596761 Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinazoline ring and a thioether linkage, making it a subject of interest in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl-2-quinazolinyl thioether with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and advanced purification techniques. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The quinazoline ring plays a crucial role in binding to target proteins, while the thioether linkage enhances its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.
N-(2,4-dimethylphenyl)acetamide: Another compound with a similar acetamide structure but different substituents.
Uniqueness
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- stands out due to its unique combination of a quinazoline ring and a thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C19H19N3OS |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-10-14(11-9-13)18-20-16-7-5-4-6-15(16)19(21-18)24-12-17(23)22(2)3/h4-11H,12H2,1-3H3 |
Clé InChI |
HFDJPFUYFXPFNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
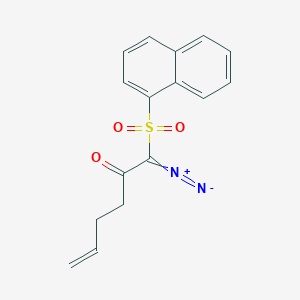
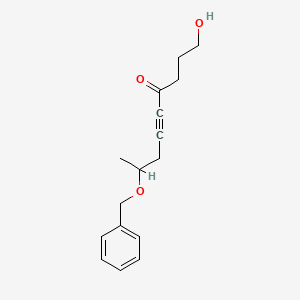
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
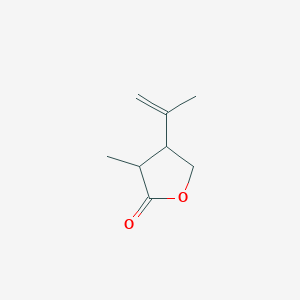
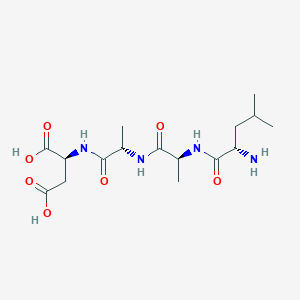

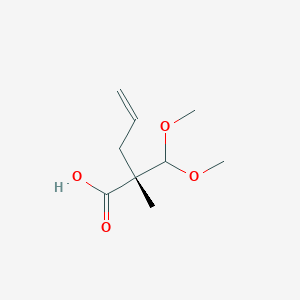
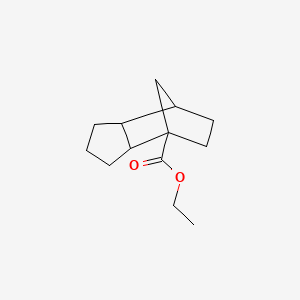
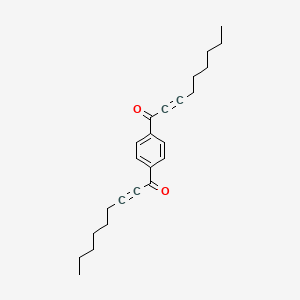
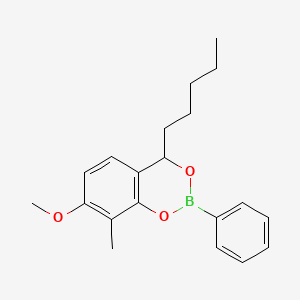

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
